molecular formula C21H17NO B12576356 4-{[(Anthracen-9-YL)methoxy]methyl}pyridine CAS No. 185379-88-8

4-{[(Anthracen-9-YL)methoxy]methyl}pyridine

Cat. No.: B12576356
CAS No.: 185379-88-8
M. Wt: 299.4 g/mol
InChI Key: MEOMNYXQDDNGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Anthracen-9-YL)methoxy]methyl}pyridine is an organic compound that features a pyridine ring substituted with an anthracene moiety via a methoxy methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Anthracen-9-YL)methoxy]methyl}pyridine typically involves the reaction of 9-anthracenemethanol with 4-pyridinemethanol in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydride

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 9-anthracenemethanol is replaced by the methoxy group of 4-pyridinemethanol, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[(Anthracen-9-YL)methoxy]methyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Anthraquinone derivatives

    Reduction: Piperidine derivatives

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

4-{[(Anthracen-9-YL)methoxy]methyl}pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to the fluorescent properties of the anthracene moiety.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-{[(Anthracen-9-YL)methoxy]methyl}pyridine involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting its structure and function, which is of interest in anticancer research. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Similar structure but with an amine linkage instead of a methoxy methyl linkage.

    9-Anthraldehyde oxime: Contains an oxime functional group instead of a methoxy methyl linkage.

    4-Methoxy-benzoic acid anthracen-9-ylmethylene-hydrazide: Features a hydrazide linkage instead of a methoxy methyl linkage.

Uniqueness

4-{[(Anthracen-9-YL)methoxy]methyl}pyridine is unique due to its combination of the anthracene and pyridine moieties, which imparts distinct electronic and photophysical properties. This makes it a valuable compound for applications in organic electronics and photochemistry.

Properties

CAS No.

185379-88-8

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

4-(anthracen-9-ylmethoxymethyl)pyridine

InChI

InChI=1S/C21H17NO/c1-3-7-19-17(5-1)13-18-6-2-4-8-20(18)21(19)15-23-14-16-9-11-22-12-10-16/h1-13H,14-15H2

InChI Key

MEOMNYXQDDNGHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COCC4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.